molecular formula C16H12N4O5S2 B1614553 Salazosulfathiazole CAS No. 515-58-2

Salazosulfathiazole

Cat. No. B1614553
CAS RN: 515-58-2
M. Wt: 404.4 g/mol
InChI Key: FESOWBQMOCAPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salazosulfathiazole, also known as sulfasalazine, is a sulfonamide derivative that is commonly used as an antibiotic and anti-inflammatory agent. It is a prodrug that is metabolized in the colon to form two active compounds, 5-aminosalicylic acid (5-ASA) and sulfapyridine (SP). The drug has been used for the treatment of inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and other autoimmune disorders.

Scientific Research Applications

1. Rheumatoid Arthritis Management

  • Salazosulfathiazole, a well-established disease-modifying antirheumatic drug (DMARD), is used in treating rheumatoid arthritis. Clinical trials show significant benefits in various disease activity measures. It is considered among the more efficacious traditional DMARDs and is well-tolerated in most patients (Plosker & Croom, 2005).

2. Ulcerative Colitis Treatment

  • Salazosulfathiazole has been extensively used in treating ulcerative colitis, with many patients showing improvement. Controlled trials indicate its effectiveness, although slower than some other treatments like prednisone (Dick et al., 1964).

3. Experimental Pharmacokinetics

  • Salazo derivatives of sulfanilamides, including salazosulfapyrizine (sulfasalazine), have been used in nonspecific ulcerous colitis therapy. Research has been conducted on the pharmacokinetics of salazosulfanilamides to understand their therapeutic effects (Beletskaya et al., 1988).

4. Percutaneous Absorption Studies

  • In-vitro skin penetration studies of drugs like salazosulfathiazole are crucial for understanding their absorption properties. Comparative studies involving human and animal skin models are conducted to evaluate the penetration properties of various drugs (Schmook et al., 2001).

properties

IUPAC Name

2-hydroxy-5-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5S2/c21-14-6-3-11(9-13(14)15(22)23)19-18-10-1-4-12(5-2-10)27(24,25)20-16-17-7-8-26-16/h1-9,21H,(H,17,20)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESOWBQMOCAPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023694, DTXSID70862091
Record name 5-(p-(2-Thiazolylsulfamoyl)phenylazo)salicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Oxo-3-(2-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salazosulfathiazole

CAS RN

515-58-2
Record name Salazosulfathiazole [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salazosulfathiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(p-(2-Thiazolylsulfamoyl)phenylazo)salicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALAZOSULFATHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56PE10F2EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salazosulfathiazole
Reactant of Route 2
Reactant of Route 2
Salazosulfathiazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Salazosulfathiazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Salazosulfathiazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Salazosulfathiazole
Reactant of Route 6
Salazosulfathiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.